

A Comparative Guide to the NMR Data of Xestoaminol C and its Stereoisomer

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Compound of Interest

Compound Name: Xestoaminol C

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For researchers, scientists, and drug development professionals, this guide provides a detailed comparison of the Nuclear Magnetic Resonance (NMR) spectroscopic data for **Xestoaminol C** against its published literature values, including its stereoisomer, 3-*epi*-**Xestoaminol C**. This document is intended to serve as a valuable resource for the verification of experimental findings and to support further research and development efforts.

Introduction to Xestoaminol C

Xestoaminol C is a naturally occurring amino alcohol, first isolated from the Fijian sponge *Xestospongia* sp.[1][2] Like other sphingoid-type compounds, it has garnered interest for its potential biological activities. The accurate structural elucidation and confirmation of such natural products are paramount, with NMR spectroscopy being the cornerstone of this process. This guide focuses on comparing the reported ^1H and ^{13}C NMR data of **Xestoaminol C** with that of its C-3 epimer, 3-*epi*-**Xestoaminol C**, which was later isolated from the New Zealand brown alga *Xiphophora chondrophylla*.[2]

Comparative NMR Data Analysis

The structural difference between **Xestoaminol C** and 3-*epi*-**Xestoaminol C** lies in the stereochemistry at the C-3 position. This subtle change results in noticeable differences in the chemical shifts of nearby protons and carbons, particularly H-1 and H-3. The following tables summarize the reported NMR data for both compounds, facilitating a direct comparison.

Table 1: ^1H NMR Data Comparison of **Xestoaminol C** and 3-*epi*-**Xestoaminol C**

Position	Xestoaminol C (CDCl ₃) ¹	3-epi-Xestoaminol C (CD ₃ OD) ²
Description	δH (ppm)	δH (ppm), J (Hz)
1	1.15	1.27, d (6.7)
2	Not Reported	3.09, quin (6.8)
3	3.95	3.44
4	Not Reported	1.40, 1.56
5	Not Reported	1.39, 1.54
6-11	Not Reported	Not explicitly assigned
12	Not Reported	Not explicitly assigned
13	Not Reported	Not explicitly assigned
14	Not Reported	Not explicitly assigned

¹Data as reported by Jiménez and Crews (1990) and cited in Keyzers et al. (2014)[2]. ²Data from Keyzers et al. (2014)[2].

Table 2: ¹³C NMR Data Comparison of 3-epi-Xestoaminol C with a Derivative of Xestoaminol C

Position	3-epi-Xestoaminol C (CD ₃ OD) ¹	N,O-Diacetyl Xestoaminol C (CDCl ₃) ²
Description	δ C (ppm)	δ C (ppm)
1	16.1	Not Reported
2	53.5	Not Reported
3	73.2	Not Reported
4	Not Reported	Not Reported
5	Not Reported	25.3
6-11	Not Reported	29.37, 29.44, 29.5, 29.6, 31.7
12	Not Reported	31.9
13	Not Reported	Not Reported
14	14.5	14.1
CH ₃ CONH	Not Applicable	23.4, 169.3
CH ₃ COO	Not Applicable	21.0, 171.5

¹Data from Keyzers et al. (2014)[2]. ²Data for the N,O-diacetyl derivative as reported in Ohtani et al. (2003)[3]. A full dataset for underivatized **Xestoaminol C** was not available in the searched literature.

Experimental Protocols

The following is a generalized protocol for the acquisition of NMR data for long-chain amino alcohols like **Xestoaminol C**, based on methodologies reported in the literature.[2]

1. Sample Preparation:

- Accurately weigh approximately 1-5 mg of the purified compound.
- Dissolve the sample in a suitable deuterated solvent (e.g., CDCl₃ or CD₃OD) to a final volume of 0.5-0.7 mL in a standard 5 mm NMR tube.

- Ensure the sample is fully dissolved; gentle vortexing or sonication may be applied if necessary.

2. NMR Data Acquisition:

- All NMR spectra should be acquired on a high-field NMR spectrometer (e.g., 500 MHz or higher).
- The spectrometer should be properly tuned and shimmed for the specific sample and solvent.
- ^1H NMR:
 - Acquire a standard one-dimensional proton spectrum.
 - Typical parameters include a 30-45° pulse angle, a spectral width of 12-16 ppm, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio (e.g., 16-64 scans).
- ^{13}C NMR:
 - Acquire a proton-decoupled carbon spectrum.
 - Typical parameters include a 30-45° pulse angle, a spectral width of 200-240 ppm, and a longer relaxation delay (e.g., 2-5 seconds). A significantly higher number of scans will be required (e.g., 1024 or more) due to the low natural abundance of ^{13}C .
- 2D NMR (for full structural confirmation):
 - Acquire COSY (Correlation Spectroscopy) to establish ^1H - ^1H spin systems.
 - Acquire HSQC (Heteronuclear Single Quantum Coherence) to correlate protons with their directly attached carbons.
 - Acquire HMBC (Heteronuclear Multiple Bond Correlation) to identify long-range (2-3 bond) correlations between protons and carbons.

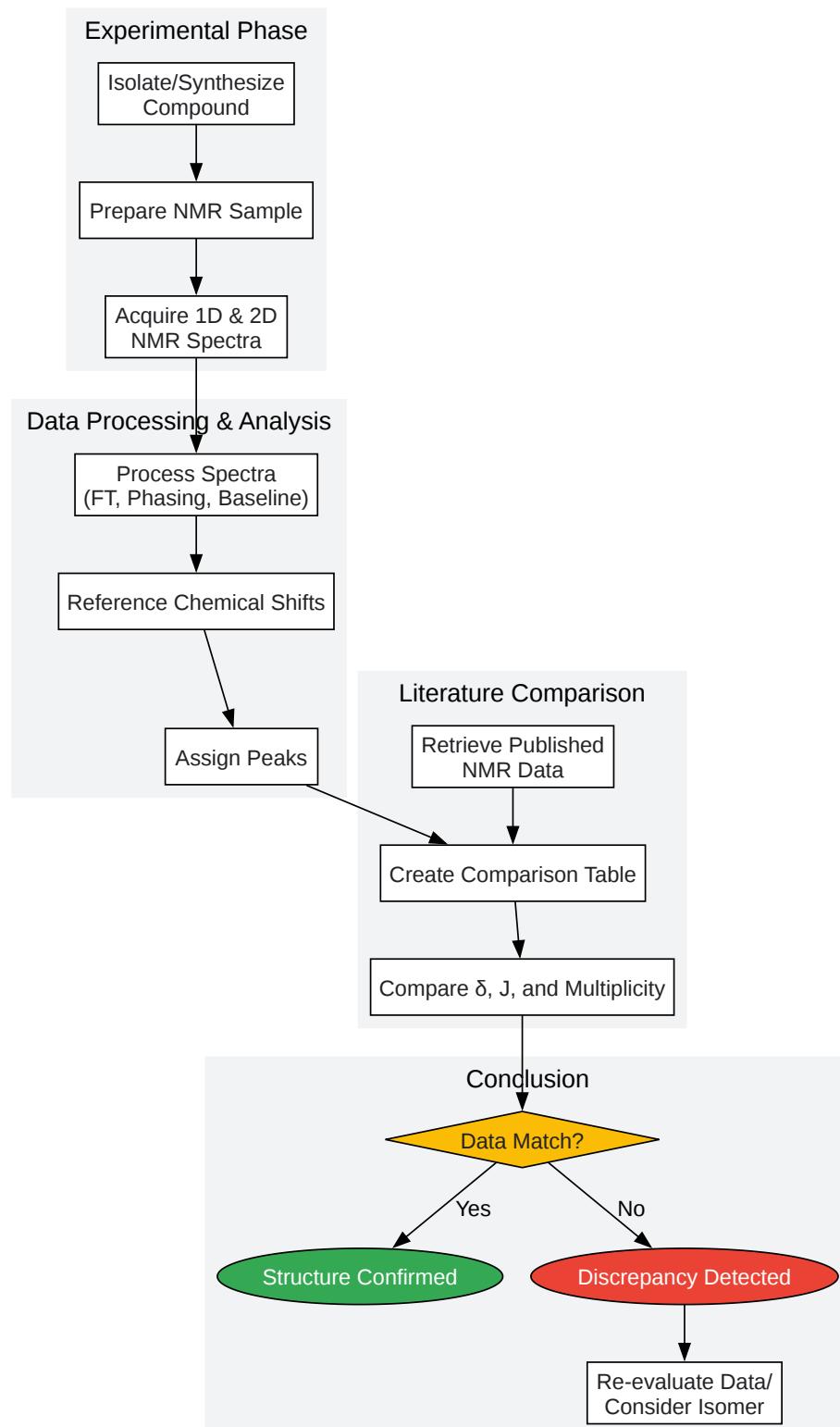
3. Data Processing and Referencing:

- Process the acquired FID (Free Induction Decay) data using appropriate software (e.g., MestReNova, TopSpin).
- Apply an exponential window function to improve the signal-to-noise ratio before Fourier transformation.
- Manually phase and baseline correct all spectra.
- Reference the spectra to the residual solvent peak. For CDCl_3 , reference to δH 7.26 and δC 77.16 ppm. For CD_3OD , reference to δH 3.31 and δC 49.00 ppm.

Workflow for Data Confirmation

The process of confirming experimentally acquired NMR data with published literature values is a critical step in chemical identification. The following diagram illustrates this logical workflow.

Workflow for NMR Data Confirmation

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Caption: A flowchart illustrating the systematic process of confirming experimental NMR data against published literature.

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References

- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. tandfonline.com [tandfonline.com]
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